Lucidin 3-O-glucoside

描述

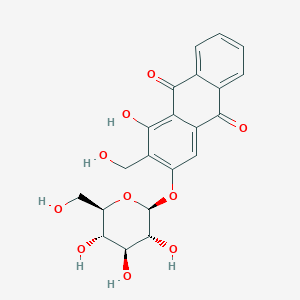

Lucidin 3-O-glucoside is a natural anthraquinone glycoside isolated from the roots of Rubia cordifolia . This compound is known for its diverse pharmacological activities, including antioxidant, antiviral, antitumor, and anti-inflammatory properties . It has a molecular formula of C21H20O10 and a molecular weight of 432.38 g/mol .

准备方法

Synthetic Routes and Reaction Conditions: Lucidin 3-O-glucoside is primarily obtained through extraction and purification from plant sources, particularly Rubia cordifolia . The extraction process typically involves solvent extraction followed by isolation and purification techniques .

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from plant materials using solvents such as methanol, ethanol, or pyridine . The extracted compound is then purified using chromatographic techniques to achieve high purity levels suitable for research and industrial applications .

化学反应分析

Types of Reactions: Lucidin 3-O-glucoside undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can occur in the presence of reagents like sodium hydroxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of quinones, while reduction may yield hydroquinones .

科学研究应用

Traditional Medicine and Quality Control

Lucidin 3-O-glucoside is primarily derived from the madder plant (Rubia tinctorum), which has been utilized in traditional medicine for centuries. Its applications in this domain include:

- Quality Control in Herbal Medicine : The compound is employed for the quantitative analysis of traditional Chinese medicine formulations. High-resolution mass spectrometry is often used to ensure compliance with pharmacopoeial standards, enhancing the quality control processes for herbal products .

- Research on Medicinal Properties : Studies have indicated that this compound possesses various pharmacological activities, including anti-inflammatory and antioxidant effects, which are crucial for developing herbal remedies .

Pharmacological Research

This compound has been investigated for its pharmacological properties, particularly in the context of metabolic and chronic diseases:

- Antidiabetic Potential : Research highlights the compound's ability to lower blood glucose levels, making it a candidate for diabetes management. It operates through mechanisms such as inhibiting dipeptidyl-peptidase IV, which plays a role in glucose metabolism .

- Cancer Research : There is ongoing investigation into the potential anticancer properties of this compound. Experimental studies have shown that compounds from the same family may influence cancer cell proliferation and apoptosis pathways .

Case Studies and Experimental Evidence

Several case studies have documented the effects of this compound in various experimental settings:

- Animal Studies : In a study involving ACI rats fed with madder root containing this compound, researchers observed the development of hepatocellular adenomas, suggesting a possible link between long-term consumption of anthraquinones and tumorigenesis . However, the specific effects of this compound alone require further investigation.

- In Vitro Studies : this compound has been shown to exert antioxidant effects in cultured cells, reducing oxidative stress markers and inflammatory cytokines. This suggests its potential use in treating conditions associated with oxidative damage and inflammation .

Structural Characterization and Metabolism

The structural characterization of this compound is essential for understanding its biological activity:

- Analytical Techniques : Techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are employed to elucidate its structure and confirm its identity in various extracts .

- Metabolism Studies : Research indicates that after oral administration, this compound is metabolized into active forms that may exert physiological effects. Studies on its metabolic pathways are crucial for determining its bioavailability and therapeutic efficacy .

Summary Table of Applications

作用机制

Lucidin 3-O-glucoside exerts its effects through various molecular targets and pathways:

Anticancer Activity: It inhibits protein kinases involved in cell signaling pathways that regulate cell growth and division.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, thereby protecting cells from damage.

Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

相似化合物的比较

Lucidin 3-O-glucoside is unique among anthraquinone glycosides due to its specific molecular structure and pharmacological properties. Similar compounds include:

Cyanidin 3-O-glucoside: Known for its antioxidant and anti-inflammatory properties.

Pelargonidin 3-O-glucoside: Exhibits strong antioxidant activity and is used in the study of plant pigments.

Delphinidin 3-O-glucoside: Investigated for its potential anticancer and cardioprotective effects.

This compound stands out due to its potent anticancer activity and its ability to inhibit protein kinases, making it a valuable compound for further research and development .

生物活性

Lucidin 3-O-glucoside, a natural compound classified as an anthraquinone glycoside, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its antioxidant, anti-inflammatory, and antimicrobial effects, as well as its potential applications in cancer research.

- Molecular Formula : CHO

- Molecular Weight : 432.38 g/mol

- CAS Number : 22255-29-4

This compound is characterized by the presence of a glucoside moiety attached to the lucidin structure, which contributes to its unique chemical properties and biological activities .

Antioxidant Activity

This compound exhibits significant antioxidant properties. It scavenges free radicals, which helps protect cells from oxidative stress-related damage. This activity is crucial in preventing various diseases associated with oxidative stress, including cardiovascular diseases and neurodegenerative disorders.

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It may inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, making it a candidate for therapeutic interventions in inflammatory diseases.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. This property highlights its potential use in developing natural antimicrobial agents for food preservation and therapeutic applications.

Cytotoxic Effects

This compound shows cytotoxic effects against certain cancer cell lines. Studies suggest that it may induce apoptosis in cancer cells, indicating its potential utility in cancer treatment and research.

Comparative Biological Activity with Similar Compounds

| Compound | Structure Type | Key Biological Activity | Unique Feature |

|---|---|---|---|

| This compound | Anthraquinone | Antioxidant, Anti-inflammatory | Glycosylated anthraquinone |

| Cyanidin-3-O-glucoside | Flavonoid | Antioxidant | Phenolic structure |

| Emodin-8-O-glucoside | Anthraquinone | Anticancer | Different glycosylation |

| Aloe-emodin glycosides | Anthraquinone | Anti-inflammatory | Found in Aloe vera |

This compound's unique combination of structural features and biological activities distinguishes it from similar compounds, making it a subject of ongoing research for potential therapeutic applications.

Case Study on Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that treatment with the compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent. Further mechanistic studies revealed that this compound induced apoptosis through the mitochondrial pathway, characterized by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Antioxidant Mechanism Study

In vitro studies showed that this compound effectively reduced oxidative stress markers in human endothelial cells exposed to peroxynitrite. The compound was found to enhance mitochondrial respiration and reduce DNA damage caused by oxidative stress, highlighting its protective effects against endothelial dysfunction .

属性

IUPAC Name |

1-hydroxy-2-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyanthracene-9,10-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O10/c22-6-11-12(30-21-20(29)19(28)18(27)13(7-23)31-21)5-10-14(17(11)26)16(25)9-4-2-1-3-8(9)15(10)24/h1-5,13,18-23,26-29H,6-7H2/t13-,18-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJEFZICGRGZBDD-PTKNJCLRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)C3=CC(=C(C(=C3C2=O)O)CO)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701144553 | |

| Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22255-29-4 | |

| Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(β-D-Glucopyranosyloxy)-1-hydroxy-2-(hydroxymethyl)-9,10-anthracenedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701144553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。